3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
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Overview
Description
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative known for its versatility in various scientific applications. This compound is characterized by the presence of an amino group, a tert-butyl group, and a chlorobenzene sulfonamide moiety. It is widely used in biochemical research due to its ability to inhibit specific enzymes and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Deprotection: The final step involves deprotection of the tert-butyl carbamate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly dihydrofolate reductase and protein tyrosine phosphatases.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide involves its ability to inhibit specific enzymes by binding to their active sites. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. The compound has been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism, and protein tyrosine phosphatases, which regulate cell signaling pathways.
Comparison with Similar Compounds
- 3-Amino-N-(tert-butyl)benzenesulfonamide
- 3-Amino-N-butylbenzenesulfonamide
- 4-Amino-N-(tert-butyl)benzenesulfonamide
Comparison: 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to enzymes. Compared to its analogs, this compound may exhibit different inhibitory effects and selectivity towards specific enzymes, making it a valuable tool in biochemical research.
Biological Activity
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structural features:
- Molecular Formula : C₁₁H₁₄ClN₂O₂S
- Molecular Weight : Approximately 292.78 g/mol
- Key Features :
- An amino group (-NH₂)
- A tert-butyl group (C₄H₉)
- A chlorobenzene ring
These structural components contribute to its lipophilicity and potential biological activity, particularly in enzyme inhibition and antibacterial properties.
Enzyme Inhibition
This compound has been shown to inhibit several key enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for folate metabolism, and the compound's inhibition can disrupt bacterial growth by interfering with folic acid synthesis.
- Xanthine Oxidase : The compound has demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can be significant in managing conditions like gout and hyperuricemia.
- Carbonic Anhydrases (CA) : Recent studies have indicated that similar sulfonamide derivatives exhibit selective inhibition against carbonic anhydrases, particularly CA IX, which is implicated in tumor progression .
Antibacterial Activity
Sulfonamides are widely recognized for their antibacterial properties. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties compared to traditional sulfonamides. The compound's mechanism involves the inhibition of bacterial folate synthesis, leading to reduced bacterial proliferation.
Case Studies and Research Findings
- Antibacterial Efficacy :
-
Enzyme Inhibition Studies :
- A study assessing the inhibitory effects on xanthine oxidase reported IC50 values indicating potent inhibition. The results suggest that this compound could be a candidate for further development in treating hyperuricemia-related conditions.
-
Chromosomally Unstable Cancers :
- Research has explored the application of the compound in targeting chromosomally unstable cancers. Its ability to inhibit certain enzymes involved in tumor metabolism positions it as a potential therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-3-chlorobenzenesulfonamide | Amino and sulfonamide groups | Lacks tert-butyl group |
N-(tert-butyl)-4-methylbenzenesulfonamide | Methyl group instead of chlorine | Different substitution pattern |
4-Amino-N-benzyl-4-chlorobenzenesulfonamide | Benzyl group instead of tert-butyl | Varies in lipophilicity and solubility |
This comparison illustrates how variations in substituents influence the properties and potential applications of these compounds.
Properties
IUPAC Name |
3-amino-N-tert-butyl-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKPLJCSBPRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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